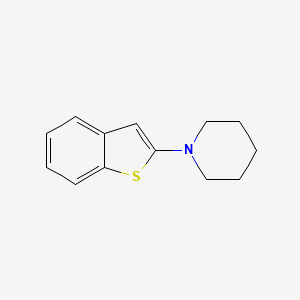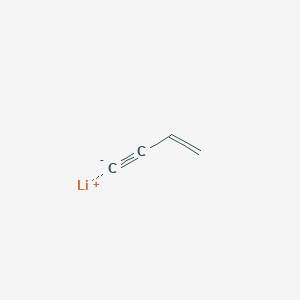
Lithium, 3-buten-1-ynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, 3-buten-1-ynyl- is an organolithium compound with the molecular formula C4H3Li It is a derivative of 3-buten-1-yne, where a lithium atom is bonded to the carbon atom at the terminal alkyne position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, 3-buten-1-ynyl- typically involves the reaction of 3-buten-1-yne with an organolithium reagent. One common method is the reaction of 3-buten-1-yne with butyllithium in a solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
CH2=CH−C≡CH+BuLi→CH2=CH−C≡CLi+BuH
The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of lithium, 3-buten-1-ynyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve distillation or crystallization techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Lithium, 3-buten-1-ynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, allowing it to add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Polymerization: The compound can initiate polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with lithium, 3-buten-1-ynyl- include halides, carbonyl compounds, and acids. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with lithium, 3-buten-1-ynyl- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols, while reaction with halides can produce substituted alkenes or alkynes.
Scientific Research Applications
Lithium, 3-buten-1-ynyl- has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with unique electronic and mechanical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Battery Technology: Research is ongoing into its potential use in lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of lithium, 3-buten-1-ynyl- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-yne: The parent compound of lithium, 3-buten-1-ynyl-, which lacks the lithium atom.
Butyllithium: Another organolithium compound used in organic synthesis.
Lithium Acetylide: A similar compound where lithium is bonded to an acetylene group.
Uniqueness
Lithium, 3-buten-1-ynyl- is unique due to the presence of both a lithium atom and a conjugated diene system. This combination imparts unique reactivity and properties, making it valuable in various chemical applications.
Properties
CAS No. |
51042-24-1 |
|---|---|
Molecular Formula |
C4H3Li |
Molecular Weight |
58.0 g/mol |
IUPAC Name |
lithium;but-1-en-3-yne |
InChI |
InChI=1S/C4H3.Li/c1-3-4-2;/h3H,1H2;/q-1;+1 |
InChI Key |
PALKXAOJRMWQQG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C=CC#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


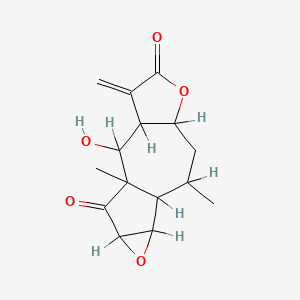


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
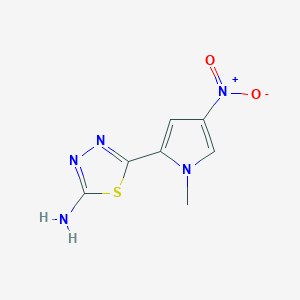
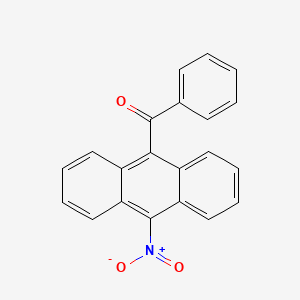
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
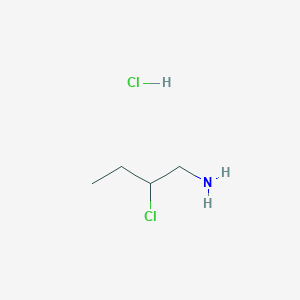
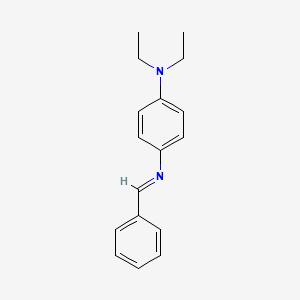
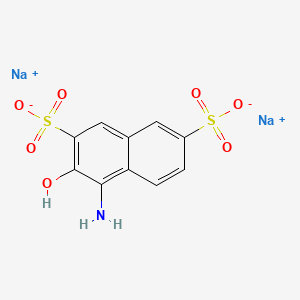
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
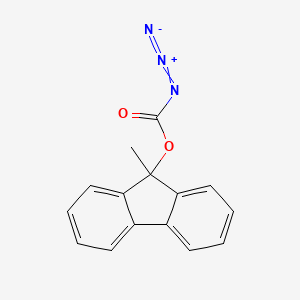
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
